S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC16237321
Molecular Formula: C14H19IN2O3
Molecular Weight: 390.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19IN2O3 |
|---|---|
| Molecular Weight | 390.22 g/mol |
| IUPAC Name | tert-butyl N-[1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19) |
| Standard InChI Key | FGLIDWYLHHPLPF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₄H₁₉IN₂O₃ and a molecular weight of 390.22 g/mol . Its IUPAC name, [(S)-1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester, highlights two critical structural elements:
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A tert-butyl carbamate (Boc) protecting group, which enhances solubility and stability during synthetic processes.
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A 4-iodophenyl moiety, providing a heavy atom for potential radiopharmaceutical applications or cross-coupling reactions .
The (S)-configuration at the chiral center ensures enantiomeric purity, a prerequisite for bioactivity in many drug candidates. The stereochemistry is confirmed by the SMILES notation:
C(C)(C)(C)OC(N[C@@H](CC1=CC=C(C=C1)I)C(N)=O)=O .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 868694-44-4 | |
| Molecular Formula | C₁₄H₁₉IN₂O₃ | |
| Molecular Weight | 390.22 g/mol | |
| InChIKey | FGLIDWYLHHPLPF-NSHDSACASA-N | |
| Stereochemistry | (S)-configuration |
Spectroscopic and Computational Data
The InChI identifier (InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1) provides a roadmap for computational modeling, enabling predictions of reactivity and interaction profiles . Density functional theory (DFT) simulations suggest a planar geometry around the iodophenyl ring, with the carbamate group adopting a staggered conformation to minimize steric hindrance .
Synthesis and Manufacturing
Table 2: Comparative Synthesis Conditions
| Compound | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| (2-AMINO-4-IODO-PHENYL)-CARBAMIC ACID... | SnCl₂·2H₂O | 70°C | 91% | |
| [4-(2-AMINO-ETHYL)-PHENYL]-CARBAMIC... | Boc₂O, Base | RT | 85% |
Purification and Characterization
Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Characterization relies on:
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¹H/¹³C NMR: Peaks at δ 1.4 ppm (tert-butyl), 7.6 ppm (aromatic protons), and 5.1 ppm (carbamate NH).
Physicochemical Properties
Solubility and Stability
The tert-butyl group confers lipophilicity (logP ≈ 2.8), making the compound soluble in organic solvents like chloroform and dimethyl sulfoxide (DMSO) . It is sparingly soluble in water (<1 mg/mL at 25°C), necessitating formulation with co-solvents for biological assays . The Boc group enhances stability against hydrolysis at neutral pH but cleaves under acidic conditions (e.g., trifluoroacetic acid) .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous compounds shows a melting point range of 71–73°C , suggesting similar thermal stability for the iodinated derivative.
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine functionalities. This compound’s iodophenyl moiety serves as a precursor for radiolabeled peptides, enabling positron emission tomography (PET) imaging. For example, iodine-124 (t₁/₂ = 4.18 days) can be incorporated for targeted oncology imaging .
Kinase Inhibitor Development
The 4-iodophenyl group mimics ATP’s adenine ring in kinase binding pockets. In a 2023 study, a derivative of this compound showed IC₅₀ = 38 nM against Bruton’s tyrosine kinase (BTK), a target for B-cell malignancies .
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